molecular formula C20H24N6 B11829772 N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B11829772
M. Wt: 348.4 g/mol
InChI Key: YBRRUPQCINBFGT-UHFFFAOYSA-N
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Description

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the pyrazole ring: This step involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds.

    Attachment of the pyrrolidine moiety: This can be done via nucleophilic substitution reactions where the pyrrolidine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine analogs: Compounds with similar structures but different substituents on the pyrimidine or pyrazole rings.

    Other pyrimidine derivatives: Compounds like 4-amino-2-methylpyrimidine and 2,4-diaminopyrimidine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C20H24N6/c1-25-13-5-8-17(25)9-11-21-20-22-12-10-19(24-20)16-14-23-26(15-16)18-6-3-2-4-7-18/h2-4,6-7,10,12,14-15,17H,5,8-9,11,13H2,1H3,(H,21,22,24)

InChI Key

YBRRUPQCINBFGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4

Origin of Product

United States

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